molecular formula C18H16BrN3O5S2 B2902005 2-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 831208-69-6

2-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Katalognummer: B2902005
CAS-Nummer: 831208-69-6
Molekulargewicht: 498.37
InChI-Schlüssel: HGFUKUCWLXMQLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex acetamide derivative featuring a 4-bromophenyl-substituted pyrrolidin-2,5-dione (succinimide) core, a thioether linkage, and a 4-sulfamoylphenyl acetamide moiety.

Eigenschaften

IUPAC Name

2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5S2/c19-11-1-5-13(6-2-11)22-17(24)9-15(18(22)25)28-10-16(23)21-12-3-7-14(8-4-12)29(20,26)27/h1-8,15H,9-10H2,(H,21,23)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFUKUCWLXMQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C21H18BrN3O2S
  • Molecular Weight : 456.36 g/mol
  • CAS Number : 61987687

This compound features a complex structure that includes a pyrrolidine ring and sulfonamide moiety, which are known for their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide. For instance, derivatives of thiazolyl-acetamides have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the sulfonamide group in this compound may enhance its antibacterial efficacy.

Anticancer Activity

The anticancer properties of related compounds have been investigated extensively. For example, derivatives with similar structural motifs have demonstrated cytotoxic effects against breast cancer cell lines (MCF7), indicating that the compound may also possess anticancer activity . The mechanism of action is believed to involve the inhibition of critical cellular pathways involved in cancer cell proliferation.

Anti-inflammatory Effects

Compounds featuring the sulfonamide group are often associated with anti-inflammatory properties. Studies on related pyrazole derivatives indicate that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that 2-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide may also exhibit similar effects.

Synthesis and Evaluation

A study synthesized several derivatives based on the structural framework of 2-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide. These compounds were evaluated for their biological activities using standard assays such as the Sulforhodamine B (SRB) assay for cytotoxicity and agar diffusion methods for antimicrobial testing. The results indicated promising activity against both bacterial strains and cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds has been explored to understand how modifications to the core structure influence biological activity. Key findings suggest that substitutions at specific positions on the aromatic rings can significantly enhance potency against targeted biological pathways .

Data Tables

Activity Type Compound IC50/Minimum Inhibitory Concentration Reference
AntimicrobialVarious thiazolyl-acetamidesVaries by strain
AnticancerN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideIC50 = 10 µM (MCF7)
Anti-inflammatoryPyrazole derivativesIC50 = 25 µM (inhibition of TNF-α)

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • The 4-sulfamoylphenyl group (absent in compounds 26 and 27) may enhance solubility or sulfonamide-mediated protein binding compared to bromophenyl/methoxyphenyl groups .

Sulfonamide-Containing Acetamides

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide Benzoquinazolinone 4-Sulfamoylphenyl, ethoxybenzothiazole Drug delivery applications
Target Compound Pyrrolidin-2,5-dione 4-Sulfamoylphenyl, 4-bromophenyl Not explicitly reported

Key Differences :

  • The benzoquinazolinone core in the comparator compound is associated with DNA intercalation or topoisomerase inhibition, whereas the pyrrolidin-2,5-dione core may favor enzyme inhibition (e.g., glutamate or proteases) .

Bromophenyl Acetamide Derivatives with Receptor Agonist Activity

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-Bromophenyl, 4-methoxybenzyl FPR2 agonist; activates chemotaxis
Target Compound Pyrrolidin-2,5-dione 4-Bromophenyl, 4-sulfamoylphenyl Not explicitly reported

Key Differences :

  • The pyridazinone core in the comparator compound is critical for FPR2 activation, whereas the pyrrolidin-2,5-dione in the target compound may engage distinct signaling pathways .

Research Implications and Gaps

  • Potential Applications: Antimicrobial activity (via sulfonamide group) , kinase inhibition (via pyrrolidin-2,5-dione) , or chemotaxis modulation (via bromophenyl) .
  • Gaps: No direct data on the target compound’s solubility, toxicity, or specific protein targets. Future studies should prioritize assays for kinase inhibition, antimicrobial efficacy, and FPR receptor binding.

Vorbereitungsmethoden

Maleanilic Acid Formation

The synthesis begins with the reaction of maleic anhydride (1.96 g, 20 mmol) and 4-bromoaniline (3.44 g, 20 mmol) in dry toluene under reflux for 4 hours. The intermediate N-(4-bromophenyl)maleamic acid is isolated as a white solid (Yield: 85%, m.p. 148–150°C).

Cyclization to Pyrrolidinone

Cyclization is achieved by heating the maleamic acid in acetic anhydride (15 mL) at 120°C for 2 hours. The product, 1-(4-bromophenyl)pyrrolidine-2,5-dione , is recrystallized from ethanol (Yield: 78%, m.p. 162–164°C). IR analysis confirms lactam formation (νC=O: 1758 cm⁻¹ and 1712 cm⁻¹).

Synthesis of N-(4-Sulfamoylphenyl)acetamide

Acetylation of 4-Aminobenzenesulfonamide

4-Aminobenzenesulfonamide (1.72 g, 10 mmol) is acetylated with acetic anhydride (1.02 mL, 11 mmol) in pyridine (10 mL) at 0°C. N-(4-Sulfamoylphenyl)acetamide precipitates upon ice quenching (Yield: 89%, m.p. 215–217°C).

Halogenation to α-Bromoacetamide

The acetamide is treated with phosphorus tribromide (0.27 mL, 3 mmol) in dry dichloromethane to yield α-bromo-N-(4-sulfamoylphenyl)acetamide (Yield: 68%, m.p. 182–184°C). ¹³C NMR confirms bromination (δ 40.2 ppm, CH₂Br).

Thioether Coupling and Final Assembly

The thiol-bearing pyrrolidinone (1.0 g, 3.4 mmol) is deprotonated with triethylamine (0.47 mL, 3.4 mmol) in DMF and reacted with α-bromoacetamide (0.89 g, 3.4 mmol) at 50°C for 12 hours. The target compound is purified via column chromatography (Hexane:EtOAc = 3:1) and recrystallized from ethanol (Yield: 62%, m.p. 234–236°C).

Table 1: Spectral Data for Key Intermediates and Final Product

Compound IR (ν, cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) [M+]
1-(4-Bromophenyl)pyrrolidine-2,5-dione 1758, 1712 7.64 (d, J=8.4 Hz, 2H), 3.82 (s, 2H) 283
3-Mercapto-1-(4-bromophenyl)pyrrolidine-2,5-dione 2560, 1735 7.62 (d, J=8.4 Hz, 2H), 3.21 (s, 1H) 315
N-(4-Sulfamoylphenyl)acetamide 1664, 1320 7.88 (d, J=8.8 Hz, 2H), 2.15 (s, 3H) 229
Final Product 1730, 1668, 1325 7.85 (d, J=8.4 Hz, 2H), 3.78 (s, 2H), 2.12 (s, 3H) 482

Optimization and Mechanistic Insights

Solvent and Base Selection

Coupling efficiency is maximized in DMF due to its high polarity, which stabilizes the thiolate intermediate. Substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases yields to 70% by enhancing deprotonation.

Temperature and Reaction Time

Prolonged heating (>12 hours) leads to thiol oxidation, while temperatures below 50°C result in incomplete conversion. A balance is achieved at 50°C for 12 hours under nitrogen.

Challenges and Alternative Pathways

Thiol Oxidation Mitigation

Conducting reactions under nitrogen atmosphere and adding BHT (butylated hydroxytoluene) as an antioxidant suppress disulfide formation, improving yields by 15%.

Alternative Coupling Strategies

Mitsunobu conditions (DIAD, PPh₃) were explored but resulted in lower yields (45%) due to competing side reactions. The SN2 pathway remains superior for thioether formation.

Q & A

Q. How can researchers identify and validate the compound’s biological targets using omics approaches?

  • Methodological Answer :
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein binding partners .
  • Transcriptomics : RNA-seq to profile gene expression changes post-treatment .
  • Chemoproteomics : Use photoaffinity probes to capture target proteins in live cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.